1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a hydroxymethyl group, and an iodinated diazinane ring. Its molecular formula is C9H11IN2O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione typically involves multiple steps. One common method includes the iodination of a precursor compound, such as a nucleoside analog, under controlled conditions. The reaction often requires the use of iodine or an iodine-containing reagent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodinated diazinane ring can be reduced to form deiodinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides (R-X) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Deiodinated derivatives.
Substitution: Amino or alkyl-substituted derivatives.
Scientific Research Applications
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the development of nucleoside analogs for therapeutic use.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thymidine: A nucleoside analog with a similar structure but lacks the iodinated diazinane ring.
Adenosine: Another nucleoside analog with a different base structure but similar sugar moiety.
Guanosine: Contains a purine base instead of a pyrimidine base but shares the hydroxymethyl group.
Uniqueness
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione is unique due to its iodinated diazinane ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a therapeutic agent compared to other nucleoside analogs .
Properties
Molecular Formula |
C9H13IN2O5 |
---|---|
Molecular Weight |
356.11 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h4-7,13-14H,1-3H2,(H,11,15,16)/t4?,5-,6+,7+/m0/s1 |
InChI Key |
XNERHBMVFQOZMS-XCXKOOTESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)I)CO)O |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)I)CO)O |
Origin of Product |
United States |
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